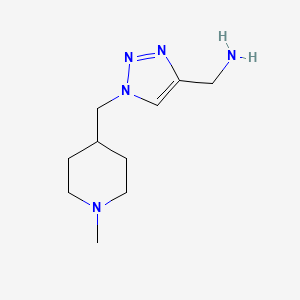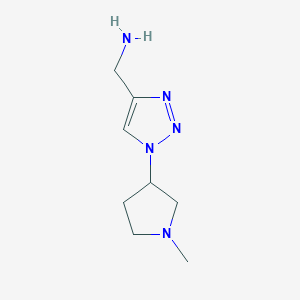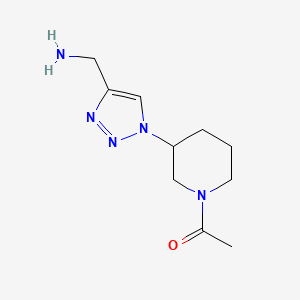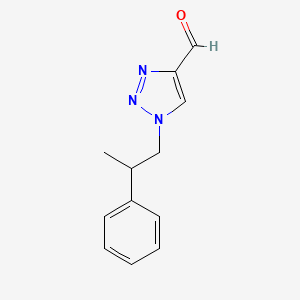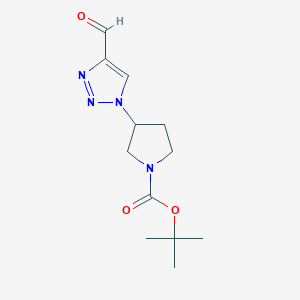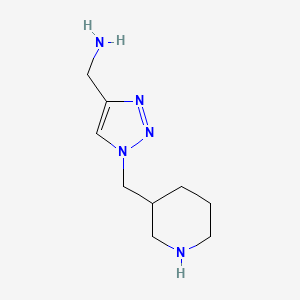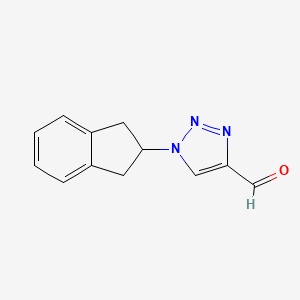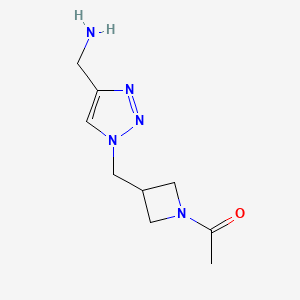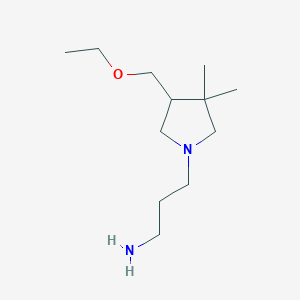
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine
Descripción general
Descripción
Amines are derivatives of ammonia in which one or more of the hydrogens has been replaced by an alkyl or aryl group . They are classified according to the number of alkyl or aryl groups attached to the nitrogen atom . A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .
Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom bonded to one or more alkyl or aryl groups . The nitrogen atom in amines has a lone pair of electrons and three sigma bonds with hydrogen or carbon atoms .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also participate in reactions with acids to form amine salts .Physical And Chemical Properties Analysis
Amines have diverse physical and chemical properties. They can be gases, liquids, or solids at room temperature, and they have a characteristic “fishy” odor . Amines can form hydrogen bonds, which gives them relatively high boiling points for their molecular weights .Aplicaciones Científicas De Investigación
Arylmethylidene Derivatives and Chemical Reactions
The study by Kamneva et al. (2018) explores the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents, leading to the production of a wide range of compounds, including amides, pyrrolones, and benzofurans, among others. This research demonstrates the versatility of these compounds in synthetic chemistry and their potential applications in creating pharmacologically active molecules (Kamneva, Anis’kova, & Egorova, 2018).
Conversion of Biomass to Furan Derivatives
Chernyshev, Kravchenko, and Ananikov (2017) review the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass and its derivatives, highlighting the potential of these compounds in replacing non-renewable hydrocarbon sources. This research underscores the significance of chemical synthesis in developing sustainable materials and energy sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Analytical Methods for Biogenic Amines in Foods
Önal (2007) reviews the analytical methods for determining biogenic amines in foods, emphasizing their importance due to their potential toxicity and role as freshness and spoilage indicators. This paper highlights the relevance of chemical analysis in ensuring food safety and quality (Önal, 2007).
Biogenic Amines in Fish and Food Safety
Bulushi et al. (2009) discuss the roles of biogenic amines in fish, focusing on their implications for food intoxication, spoilage, and the formation of nitrosamines. This review illustrates the challenges in managing food safety related to naturally occurring compounds (Bulushi, Poole, Deeth, & Dykes, 2009).
Novel Analgesics with Reduced Adverse Effects
Urits et al. (2019) discuss Oliceridine, a novel mu-opioid receptor agonist, as an example of how selective activation of receptor pathways can lead to effective pain management with fewer side effects. This research represents an application of chemical compound development in improving therapeutic outcomes (Urits, Viswanath, Orhurhu, Gress, Charipova, Kaye, & Ngo, 2019).
Mecanismo De Acción
Target of Action
Amines can interact with a variety of biological targets. They can act as neurotransmitters, interacting with receptors in the nervous system, or they can bind to other proteins and influence their function .
Mode of Action
The mode of action of amines depends on their specific structure and the target they interact with. Generally, amines can donate a proton (H+) because of the presence of a lone pair of electrons on the nitrogen atom, allowing them to participate in various chemical reactions .
Biochemical Pathways
Amines can be involved in a variety of biochemical pathways. For example, they can be synthesized from amino acids in a decarboxylation reaction. They can also be converted into other types of molecules, such as amides .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of amines can vary widely depending on their specific structure. Some amines are readily absorbed and distributed throughout the body, while others are rapidly metabolized and excreted .
Result of Action
The result of an amine’s action can vary depending on the specific target and the nature of the interaction. For example, if an amine acts as a neurotransmitter, it could result in a change in nerve impulse transmission .
Action Environment
The action of amines can be influenced by various environmental factors. For example, the pH of the environment can affect the protonation state of the amine, which can in turn influence its reactivity .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . These interactions are crucial for the synthesis of pharmaceutically relevant compounds.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of monoamine oxidases, which are enzymes that catalyze the oxidation of monoamines and play a role in regulating neurotransmitter levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to altered cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For example, high doses of the compound have been associated with neurotoxicity in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the organism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects .
Propiedades
IUPAC Name |
3-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-4-15-9-11-8-14(7-5-6-13)10-12(11,2)3/h11H,4-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCOCINHBPCPRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




